Cinnolin-5-amine hydrochloride
Description
Historical Context of Cinnoline (B1195905) Synthesis
The journey into cinnoline chemistry began in 1883 with the first synthesis of the cinnoline nucleus by Richter. benthamdirect.cominnovativejournal.in This pioneering work involved the cyclization of an alkyne, specifically o-C6H4(N2Cl)C≡CCO2H, in an aqueous solution to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate could then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline heterocycle. wikipedia.org This foundational method, known as the Richter cinnoline synthesis, paved the way for the development of numerous other synthetic protocols. benthamdirect.comresearchgate.net
Over the years, chemists have devised various strategies to construct the cinnoline core. Conceptually related to the Richter synthesis is the Bamberger triazine synthesis. wikipedia.org Another notable method is the Borsche cinnoline synthesis. wikipedia.org Modern approaches often utilize arenediazonium salts, aryl hydrazines, and aryl hydrazones as precursors. benthamdirect.com The diazotization of o-aminoacetophenones followed by cyclization of the resulting arenediazonium salt has proven to be a versatile method, allowing for the synthesis of a wide range of substituted cinnolines with yields often between 70-90%. innovativejournal.in More recently, metal-catalyzed C-C and C-N bond formation reactions have emerged as powerful tools for creating cinnoline derivatives. benthamdirect.com
Cinnoline Nucleus as a Fundamental Bicyclic Heterocycle
Cinnoline, with the chemical formula C8H6N2, is an aromatic heterocyclic compound. wikipedia.org It is an isomer of other naphthyridines such as quinoxaline, phthalazine (B143731), and quinazoline (B50416). wikipedia.org The cinnoline structure is a fused bicyclic system where a benzene (B151609) ring is fused to a pyridazine (B1198779) ring (a six-membered ring with two adjacent nitrogen atoms). pnrjournal.commdpi.comijper.orgijariit.com This arrangement makes it an isosteric relative of quinoline (B57606) and isoquinoline. pnrjournal.commdpi.comijariit.comingentaconnect.com
The physical properties of cinnoline include being a pale yellow solid with a melting point of 39°C and a pKa of 2.64. pnrjournal.cominnovativejournal.in The free base form can be obtained as an oil by treating its hydrochloride salt with a base. wikipedia.org The presence of the two nitrogen atoms in the heterocyclic ring significantly influences the electron distribution and chemical reactivity of the molecule. pnrjournal.com
Table 1: Properties of the Cinnoline Nucleus
| Property | Value |
| Chemical Formula | C8H6N2 |
| Molar Mass | 130.150 g·mol−1 |
| Melting Point | 39 °C (102 °F; 312 K) |
| Acidity (pKa) | 2.64 |
| Appearance | Pale yellow solid |
This table summarizes the key physical and chemical properties of the parent cinnoline molecule.
Overview of the Research Landscape for Cinnoline Derivatives
The research landscape for cinnoline derivatives is extensive and multifaceted, driven by their diverse pharmacological activities. mdpi.comresearchgate.netnih.govnih.govzenodo.org Scientists have synthesized and investigated a vast number of cinnoline analogs, exploring the impact of different substituents at various positions on the bicyclic ring. pnrjournal.comijper.orgijariit.comingentaconnect.comidexlab.comwisdomlib.org
The wide spectrum of reported biological activities for cinnoline derivatives includes:
Antimicrobial: Exhibiting activity against various bacteria and fungi. mdpi.comijper.orgzenodo.org
Anti-inflammatory: Showing potential in reducing inflammation. ijper.orgijariit.com
Anticancer: Demonstrating cytotoxic effects against various cancer cell lines. researchgate.netijper.orgzenodo.org
Analgesic: Providing pain relief in preclinical models. wisdomlib.org
Antitubercular: Showing activity against Mycobacterium tuberculosis. ijper.org
This broad range of biological activities has made the cinnoline scaffold a privileged structure in medicinal chemistry, with some derivatives undergoing clinical evaluation. mdpi.comresearchgate.net The ability to modify the pharmacokinetic and pharmacodynamic properties of these compounds by altering their chemical structure continues to fuel research in this area. researchgate.net
Positioning of Cinnolin-5-amine Hydrochloride within Cinnoline Research
This compound is a specific derivative of the parent cinnoline molecule. It is characterized by an amine group (-NH2) at the 5th position of the cinnoline ring and is supplied as a hydrochloride salt. The hydrochloride form is common for amine-containing pharmaceutical compounds as it generally improves stability and solubility.
While the broader research on cinnoline derivatives is vast, the specific focus on Cinnolin-5-amine and its hydrochloride salt appears to be more niche. It likely serves as a key intermediate or building block in the synthesis of more complex cinnoline-based molecules. The amino group provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of libraries of novel compounds for biological screening. For instance, the synthesis of substituted 4-amino cinnoline 3-carboxamides often involves a diazotization step followed by an intramolecular cyclization. nih.gov Similarly, the creation of substituted cinnoline benzimidazole (B57391) derivatives has been reported through a multi-step synthesis starting from substituted anilines. globalresearchonline.net
The strategic placement of the amine group at the 5-position can significantly influence the electronic properties and three-dimensional structure of the resulting derivatives, which in turn can affect their interaction with biological targets. Research involving this compound would therefore be foundational to the discovery and development of new cinnoline-based therapeutic agents.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
cinnolin-5-amine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c9-7-2-1-3-8-6(7)4-5-10-11-8;/h1-5H,9H2;1H |
InChI Key |
LHOHGAJCEYDVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=NC2=C1)N.Cl |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization Techniques in Cinnoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for elucidating the precise structure of organic molecules by mapping the carbon-hydrogen framework. Through the analysis of chemical shifts, signal integrations, and coupling patterns, the connectivity and chemical environment of each atom can be determined. For cinnoline (B1195905) derivatives, NMR is crucial for confirming the substitution pattern on the bicyclic ring system. pnrjournal.comresearchgate.net
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In the case of Cinnolin-5-amine hydrochloride, the spectrum would be expected to display distinct signals corresponding to the aromatic protons on the cinnoline core and the protons of the amine group.
Aromatic Protons: The protons on the heterocyclic ring system would typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) would allow for the assignment of each proton to its position on the benzene (B151609) and pyridazine (B1198779) rings.
Amine Protons: The protons of the primary amine group (-NH₂) would present a signal whose chemical shift is highly dependent on the solvent, concentration, and temperature. libretexts.org In the hydrochloride salt form (-NH₃⁺), this signal would be expected to shift further downfield and may appear as a broad singlet due to proton exchange and quadrupolar broadening from the nitrogen atom. The addition of D₂O to the sample would cause the amine proton signal to disappear, a common method for confirming its presence. libretexts.org
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.0 - 9.0 | d, t, m |
| Amine N-H (as -NH₃⁺) | Variable (often > 5.0) | br s |
d = doublet, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to TMS and are predictive.
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.
Aromatic Carbons: The eight carbon atoms of the cinnoline ring system would resonate in the aromatic region, typically between 110 and 160 ppm. The carbons directly bonded to the electronegative nitrogen atoms (in the pyridazine ring) would be deshielded and appear at the lower field (higher ppm) end of this range.
C5 Carbon: The carbon atom to which the amine group is attached (C5) would experience a significant shift due to the substituent effect of the nitrogen atom. Its precise chemical shift would be a key indicator of the substitution position. The analysis of ¹³C NMR spectra is a standard procedure in the characterization of synthesized cinnoline derivatives. pnrjournal.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H | 110 - 140 |
| Aromatic Quaternary C | 120 - 160 |
| C-N (Pyridazine Ring) | 140 - 160 |
| C-NH₂ (C5) | 135 - 150 |
Chemical shifts are referenced to TMS and are predictive.
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, MS would be used to confirm the molecular formula and to study the stability of the cinnoline ring.
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to the mass of the free base, Cinnolin-5-amine (C₈H₇N₃, molecular weight ≈ 145.16 g/mol ). The mass spectrum of the related isomer, 5-Aminoquinoline, shows a prominent molecular ion peak at m/z 144. nih.govnist.gov A key fragmentation pathway for the cinnoline ring system involves the characteristic loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion peak at M-28. chempap.org Further fragmentation would involve the breakdown of the remaining hydrocarbon structure. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental composition.
Infrared (IR) and Fourier Transform-Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform-Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The FTIR spectrum of this compound would exhibit several characteristic absorption bands.
N-H Vibrations: As a primary aromatic amine hydrochloride, the most prominent features would be related to the ammonium (B1175870) group (-NH₃⁺). This would give rise to a very broad and strong absorption band in the 2400-3200 cm⁻¹ region, which is characteristic of ammonium salt N-H stretching. The N-H bending vibrations would also be present around 1500-1600 cm⁻¹. For the free base form, one would expect to see two sharp N-H stretching bands for the primary amine (asymmetric and symmetric stretches) in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com
C-N Vibrations: The stretching vibration of the aromatic C-N bond is expected to appear as a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Aromatic Ring Vibrations: The spectrum would also show characteristic absorptions for the aromatic system, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretch | 2400 - 3200 | Strong, Broad |
| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium-Variable |
| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium |
| Aromatic C-N | C-N Stretch | 1250 - 1335 | Strong |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for assessing their purity. nih.gov
Column chromatography is the standard method for purifying synthetic organic compounds on a preparative scale. biotech-asia.org The technique separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried through by a mobile phase (a solvent or solvent mixture).
For the purification of this compound, which is a basic compound, standard silica gel chromatography can be challenging due to strong, sometimes irreversible, binding of the amine to the acidic silanol (B1196071) groups of the stationary phase. biotage.combiotage.com This can lead to poor separation and low recovery. To mitigate this issue, several strategies are commonly employed:
Mobile Phase Modification: A small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. This competing base neutralizes the acidic sites on the silica gel, allowing the amine compound to elute more effectively and with better peak shape. biotage.com
Alternative Stationary Phases: Amine-functionalized silica or neutral alumina (B75360) can be used as the stationary phase to avoid the strong acid-base interactions. biotage.combiotage.com
The progress of the separation is typically monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and versatile method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. pnrjournal.comresearchgate.net The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica gel) and a mobile phase. researchgate.net
For aromatic amines like this compound, the choice of the eluent system is critical for achieving optimal separation. A typical mobile phase would consist of a mixture of a nonpolar solvent and a more polar solvent to modulate the retention factor (Rf) of the compound. The visualization of the spots on the TLC plate can be achieved under UV light, or by using chemical staining reagents that react with the amine functionality to produce a colored spot. pnrjournal.comnih.gov
Table 1: Representative TLC Systems for Aromatic Amines
| Stationary Phase | Mobile Phase Composition (v/v) | Detection Method |
| Silica Gel 60 F254 | Ethyl acetate (B1210297) / Hexane (1:1) | UV (254 nm) |
| Silica Gel 60 F254 | Dichloromethane / Methanol (B129727) (9:1) | UV (254 nm) |
| Silica Gel 60 F254 | Chloroform / Acetone / Formic Acid (8:4:1) | UV (254 nm) |
This table presents common TLC systems used for the analysis of aromatic amines and serves as a guide for developing a specific method for this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and purity determination of this compound. Reversed-phase HPLC is the most common mode used for such compounds, employing a nonpolar stationary phase (like C18) and a polar mobile phase. bas.bghelsinki.fi
The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govijpras.com The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the amine hydrochloride salt by controlling its ionization state. researchgate.netbutlerov.com Detection is usually performed using a UV detector at a wavelength where the cinnoline core exhibits strong absorbance. bas.bg
Table 2: Illustrative HPLC Method Parameters for Amine Hydrochloride Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This table provides a representative set of HPLC conditions that could be adapted for the analysis of this compound.
Advanced Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient or intermediate like this compound are crucial for its stability, solubility, and handling. Advanced characterization techniques provide insights into its crystalline structure and thermal behavior.
X-Ray Powder Diffraction (XRPD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. nih.gov The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid, allowing for phase identification, polymorphism screening, and determination of crystallinity. icdd.comresearchgate.net For this compound, an XRPD analysis would reveal its characteristic diffraction peaks, defined by their position (2θ angle) and intensity. This data is essential for identifying different polymorphic forms, which can have significantly different physical properties.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govptfarm.pl A DSC thermogram of this compound would provide information on its melting point, heat of fusion, and any phase transitions that occur upon heating. acs.orgmdpi.com Such information is vital for understanding the compound's thermal stability and for identifying potential incompatibilities with other substances. ptfarm.plnih.gov For a hydrochloride salt, the DSC curve might also show events related to the loss of hydrogen chloride upon heating.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. nih.gov This technique is used to determine the thermal stability and composition of materials. acs.org For this compound, a TGA thermogram would indicate the temperature at which the compound begins to decompose. researchgate.netekb.eg It can also quantify the loss of volatile components, such as water or residual solvents, and provide information about the decomposition pathway. nih.govresearchgate.net
Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy is a technique used to obtain infrared spectra of powdered solid samples. swri.org It is particularly useful for samples that are difficult to analyze by traditional transmission IR spectroscopy. swri.org The DRIFT spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. researchgate.net For instance, the N-H stretching vibrations of the primary amine and the aromatic C-H and C=C stretching vibrations of the cinnoline ring would be prominent features. libretexts.orgorgchemboulder.com This technique provides valuable structural information and can be used to identify the compound and detect impurities. researchgate.net
Table 3: Expected IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine salt) | Stretching | 3200 - 2800 |
| N-H (Amine) | Bending | 1650 - 1580 |
| C=N (Cinnoline) | Stretching | 1600 - 1500 |
| Aromatic C=C | Stretching | 1500 - 1400 |
| C-N (Aromatic) | Stretching | 1335 - 1250 |
| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |
This table is based on typical infrared absorption frequencies for aromatic amines and heterocyclic compounds and serves as a guide for interpreting the DRIFT spectrum of this compound.
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique widely employed in the pharmaceutical industry for quality control, raw material identification, and process monitoring. galaxy-scientific.comhello-pharma.comnews-medical.netpharmamanufacturing.com The NIR region of the electromagnetic spectrum, typically spanning from 780 to 2500 nm, contains information about the overtones and combination bands of fundamental molecular vibrations, such as those from C-H, N-H, and O-H bonds. hello-pharma.com
While specific research applying NIR spectroscopy to this compound has not been extensively published, the technique's utility for analyzing related chemical structures, such as amine salts and other nitrogen-containing heterocyclic compounds, allows for an informed discussion of its potential application. nih.gov For this compound, NIR spectroscopy would be a valuable tool for several key analyses:
Identity Confirmation: By comparing the NIR spectrum of an incoming batch of this compound against a reference spectrum from a well-characterized standard, its identity can be rapidly confirmed. This "fingerprinting" method is a cornerstone of raw material verification in pharmaceutical manufacturing. galaxy-scientific.compharmamanufacturing.com
Polymorph and Solvate Screening: The NIR spectrum is sensitive to changes in the solid-state form of a compound, including different polymorphs or solvates (hydrates). This is crucial as different forms can affect a compound's stability, solubility, and bioavailability.
Quantitative Analysis: With the development of robust chemometric models (e.g., Partial Least Squares regression), NIR spectroscopy can be used for the quantitative determination of properties like moisture content or the concentration of the active pharmaceutical ingredient (API) in a mixture. europeanpharmaceuticalreview.com
The NIR spectrum of this compound would be expected to feature prominent absorption bands related to its functional groups. The primary amine (-NH2) group would exhibit N-H stretching overtones, while the aromatic rings would show characteristic C-H stretching overtones. The presence of the hydrochloride salt would influence the N-H vibrational energies. The table below outlines the expected NIR absorption regions for the key functional groups in the molecule.
| Functional Group | Type of Vibration | Expected Wavenumber Region (cm⁻¹) | Expected Wavelength Region (nm) |
| Aromatic C-H | 1st Overtone of C-H Stretch | ~6100 - 5800 | ~1640 - 1725 |
| Primary Amine N-H | 1st Overtone of N-H Stretch | ~6800 - 6500 | ~1470 - 1540 |
| Primary Amine N-H | N-H Combination Bands | ~5200 - 4800 | ~1920 - 2080 |
This table is based on general spectroscopic principles, as specific experimental data for this compound is not publicly available.
The implementation of NIR spectroscopy for this compound would involve building a spectral library with multiple batches of the material and developing validated chemometric models for the specific attributes to be monitored. pharmamanufacturing.com This approach aligns with the FDA's Process Analytical Technology (PAT) initiative, enabling real-time process control and enhancing product quality assurance. news-medical.net
Karl Fischer Analysis for Water Content Determination
Karl Fischer (KF) titration is the benchmark method for determining water content in a vast array of substances due to its high accuracy, precision, and specificity for water. pharmamanufacturing.com The analysis of this compound, an amine salt, presents specific challenges that must be addressed to ensure accurate results.
The primary challenges in applying Karl Fischer titration to this compound are related to its chemical properties:
Solubility: As an amine salt, this compound may exhibit limited solubility in the standard KF solvent, which is typically methanol. Incomplete dissolution of the sample would lead to an underestimation of the true water content, as the trapped water would not be accessible to the KF reagents.
pH Effects: The Karl Fischer reaction is pH-dependent, with an optimal range between 5 and 8. The acidic nature of the hydrochloride salt and the basic nature of the amine group can shift the pH of the titration medium outside this optimal range, potentially slowing down the reaction rate and causing indistinct endpoints.
To overcome these challenges, specific modifications to the standard Karl Fischer methodology are required.
Methodological Approaches:
Co-solvents and Solubilizers: To address poor solubility, a co-solvent such as formamide (B127407) can be added to the titration medium. Formamide is effective at dissolving many polar compounds and amine salts that are insoluble in methanol alone.
Buffering: To counteract the pH shift caused by the acidic hydrochloride, the addition of a buffer, such as imidazole (B134444) or a specialized buffer solution for acids, is recommended. This maintains the pH within the optimal range for a rapid and stoichiometric reaction.
KF Oven Method: An effective alternative for insoluble solids or compounds that cause side reactions is the use of a Karl Fischer oven. In this technique, the sample is heated in a sealed vial, and the released water is transferred by a dry, inert gas stream (like nitrogen) into the KF titration cell. This method eliminates issues of solubility and side reactions by physically separating the sample from the KF reagents. For compounds like this compound, heating temperatures between 150 and 180 °C are often effective for releasing bound water.
The choice between direct volumetric titration (with modifications) and the oven method depends on the specific characteristics of the sample and the required sensitivity. For trace amounts of water, coulometric KF titration, often paired with an oven, is the preferred method.
The following table outlines typical parameters that could be established for a robust Karl Fischer method for this compound using the volumetric oven technique.
| Parameter | Setting / Reagent | Rationale |
| Instrument | Volumetric Karl Fischer Titrator with Oven | Avoids solubility issues and potential side reactions. |
| Sample Size | 0.5 - 1.0 g | To ensure a sufficient amount of water for accurate titration. |
| Oven Temperature | 160 °C | Sufficient to release surface and bound water without decomposing the compound. |
| Carrier Gas | Dry Nitrogen | Inert gas to transfer vaporized water to the titration cell. |
| Titrant | One-component titrant (Titer ~5 mg/mL) | Standard reagent for volumetric analysis. |
| Solvent | Anhydrous Methanol | Standard solvent for the titration cell. |
| Endpoint Detection | Bivoltametric Indication | Standard electrochemical method to detect excess iodine. |
This table represents a hypothetical but scientifically sound method based on best practices for analyzing amine hydrochloride salts.
By carefully selecting the appropriate sample preparation and instrumental parameters, Karl Fischer titration can provide highly accurate and reliable data on the water content of this compound, which is a critical quality attribute for the stability and performance of the compound.
Chemical Transformations and Reactivity of Cinnolin 5 Amine Hydrochloride and Cinnoline Derivatives
Reactions Involving the Cinnoline (B1195905) Nucleus
The presence of the diazanaphthalene core in cinnoline makes the benzene (B151609) ring generally less reactive towards electrophilic substitution than benzene itself. However, the introduction of an activating group, such as the amino group at the C-5 position, can significantly modify this reactivity.
Electrophilic Aromatic Substitution:
The cinnoline nucleus is susceptible to electrophilic attack, primarily on the more electron-rich benzene ring. In acidic conditions, the quinolinium ion is the reacting species, which is significantly deactivated towards electrophilic attack. For quinoline (B57606), nitration occurs at the 5- and 8-positions stackexchange.com. By analogy, for Cinnolin-5-amine, the amino group is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution is expected to be directed to the positions ortho and para to the amino group, which are the C-6 and C-8 positions. The protonation of the amino group under strongly acidic conditions would, however, convert it into a deactivating, meta-directing ammonium (B1175870) group.
Common electrophilic substitution reactions include nitration and halogenation. While specific examples for Cinnolin-5-amine are not extensively documented in readily available literature, the nitration of 8-aminoquinoline amides at the C-5 position has been reported, highlighting the directing effect of the amino group in a similar system mdpi.com.
Table 1: Plausible Electrophilic Substitution Reactions of Cinnolin-5-amine
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-cinnolin-5-amine and 8-Nitro-cinnolin-5-amine |
| Bromination | Br₂ / FeBr₃ | 6-Bromo-cinnolin-5-amine and 8-Bromo-cinnolin-5-amine |
| Chlorination | Cl₂ / FeCl₃ | 6-Chloro-cinnolin-5-amine and 8-Chloro-cinnolin-5-amine |
Note: The product distribution would be influenced by the reaction conditions, particularly the acidity.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the cinnoline ring is less common and generally requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. There is limited specific information available in the literature regarding nucleophilic substitution reactions on Cinnolin-5-amine hydrochloride. In general, for SNAr to occur, a halide or other suitable leaving group would need to be present on the ring, and the reaction would be facilitated by the electron-withdrawing nature of the pyridazine (B1198779) nitrogen atoms.
The primary aromatic amino group at the C-5 position of this compound is a versatile functional group that can undergo a variety of chemical transformations.
Diazotization:
Aromatic primary amines readily react with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form diazonium salts. This reaction, known as diazotization, is a cornerstone of aromatic chemistry wikipedia.org. The resulting 5-cinnolinediazonium salt is a valuable intermediate that can undergo a range of subsequent reactions, most notably the Sandmeyer and related reactions, to introduce a variety of substituents in place of the amino group wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com.
Table 2: Potential Sandmeyer and Related Reactions of Cinnolin-5-amine
| Reaction | Reagents | Product |
|---|
Acylation:
The amino group of Cinnolin-5-amine can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. For example, reaction with acetyl chloride or acetic anhydride would yield N-(cinnolin-5-yl)acetamide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives has been reported as part of the development of compounds with antiproliferative activities nih.gov.
Cyclization Reactions for Fused Systems
Cinnoline derivatives, particularly those with appropriately positioned functional groups, can serve as precursors for the synthesis of more complex, fused heterocyclic systems.
The synthesis of pyrimido[5,4-c]cinnolines has been reported, often starting from 4-amino-3-cinnolinecarboxylic acid derivatives researchgate.net. A plausible, though not explicitly documented, pathway to a pyrimido[5,4-c]cinnoline system starting from Cinnolin-5-amine would likely involve the introduction of a second amino group at the C-6 position to form cinnoline-5,6-diamine. This intermediate could then undergo cyclization with a suitable one-carbon synthon, such as formic acid or its derivatives, to construct the pyrimidine ring. The synthesis of 5,6-diaminoquinoline has been achieved through the reduction of 5-amino-6-nitroquinoline, suggesting a similar approach could be viable for the cinnoline analogue researchgate.net.
A hypothetical reaction scheme is as follows:
Nitration: Cinnolin-5-amine is nitrated to introduce a nitro group at the C-6 position, yielding 6-nitro-cinnolin-5-amine.
Reduction: The nitro group is reduced to an amino group, for example, using sodium dithionite, to give cinnoline-5,6-diamine semanticscholar.org.
Cyclization: The resulting diamine is then cyclized with a one-carbon source like formic acid to form the pyrimido[5,4-c]cinnoline ring system.
The synthesis of a triazepino[7,6-c]cinnolin-5-one has been reported from a 6,7-substituted 4-amino-3-cinnolinecarboxylic acid hydrazide, indicating that appropriately functionalized cinnolines can be used to construct seven-membered rings researchgate.net. The synthesis of a triazepino[6,5-c]cinnoline, a constitutional isomer, has also been described from 4-aminocinnoline-3-carboxylic acid hydrazides stackexchange.comekb.eg.
A speculative route to a triazepino[7,6-c]cinnoline from Cinnolin-5-amine could involve the following steps:
Introduction of a hydrazino group at C-6: This could potentially be achieved by first introducing a leaving group at C-6 via a Sandmeyer reaction on 6-aminocinnolin-5-amine (which would first need to be synthesized) followed by reaction with hydrazine.
Cyclization: The resulting 5-amino-6-hydrazinocinnoline could then be cyclized with a suitable two-carbon synthon to form the triazepine ring. Due to the lack of specific literature precedent for this transformation starting from a 5-aminocinnoline derivative, this remains a hypothetical pathway.
The formation of the benzo[c]cinnoline ring system is well-documented in the chemical literature. However, the predominant synthetic strategies involve the cyclization of non-cinnoline precursors. Common methods include the reductive cyclization of 2,2'-dinitrobiphenyls and the oxidative cyclization of 2,2'-diaminobiphenyl nih.gov. There are no prominent examples in the reviewed literature of a pre-existing cinnoline ring system undergoing an intramolecular cyclization to form a benzo[c]cinnoline. Such a transformation would require the presence of a suitably positioned and reactive side chain on the cinnoline nucleus that could cyclize onto the adjacent benzene ring, a reaction pathway that does not appear to be a common or synthetically useful strategy for accessing the benzo[c]cinnoline scaffold.
Solvolysis and Hydrolysis Phenomena
A comprehensive review of scientific literature reveals a notable absence of specific studies on the solvolysis and hydrolysis of this compound. While detailed kinetic data, mechanistic analyses, and specific research findings for this particular compound are not publicly available, the reactivity of the broader class of cinnoline derivatives provides a framework for understanding these potential transformations. The principles of nucleophilic aromatic substitution on the electron-deficient cinnoline ring system are central to these reactions.
General Principles in Cinnoline Derivatives
Solvolysis and hydrolysis are reactions where a solvent molecule (like water, alcohol, or a carboxylic acid) acts as the nucleophile, leading to the substitution of a leaving group on a substrate. researchgate.net In the context of cinnoline derivatives, these reactions are particularly relevant for compounds bearing a good leaving group, such as a halide, at positions activated towards nucleophilic attack.
Research into related compounds, such as 4-chlorocinnolines, has shown that they can undergo solvolysis and hydrolysis. For instance, the presence of water in the reaction medium can lead to the hydrolysis of a 4-chloro substituent to yield a 4-hydroxycinnoline. Current time information in Asia/Manila. Similarly, when the reaction is carried out in an alcohol solvent like methanol (B129727), solvolysis can occur to produce a 4-methoxycinnoline. Current time information in Asia/Manila.
Influence of Reaction Conditions
The reactivity of the cinnoline ring system is significantly influenced by the reaction conditions, particularly the pH. Protonation of one of the ring nitrogen atoms under acidic conditions enhances the electrophilicity of the carbon atoms in the ring, thereby promoting nucleophilic attack by the solvent. Current time information in Asia/Manila. It has been noted that solvolysis and hydrolysis reactions of certain cyclization products leading to cinnolines are promoted in anhydrous methanol saturated with hydrogen chloride. Current time information in Asia/Manila.
The general mechanism for these transformations on a hypothetical halo-cinnoline typically follows a nucleophilic aromatic substitution (SNAr) pathway. This involves the addition of the nucleophile (the solvent) to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. amherst.eduuregina.ca
Expected Reactivity and Influencing Factors
While no specific data exists for this compound, one can conceptualize the factors that would influence its stability towards solvolysis or hydrolysis. The amine group at the C-5 position is an electron-donating group, which generally deactivates the ring towards nucleophilic attack compared to derivatives with electron-withdrawing groups. However, the protonated state of the molecule (as the hydrochloride salt) would significantly alter the electronic properties of the ring, making it more susceptible to nucleophilic attack.
The potential reaction pathways and influencing factors are summarized in the conceptual table below. It is critical to emphasize that this table is based on general chemical principles and not on experimental data for this compound.
| Factor | Influence on Solvolysis/Hydrolysis | Rationale |
| pH | Reaction rate is expected to be higher in strongly acidic or basic conditions. | In acid, protonation of the ring nitrogens increases the ring's electrophilicity. In strong base, direct nucleophilic attack by hydroxide is possible, though less favored on an amine-substituted ring unless a good leaving group is present elsewhere. |
| Solvent | The nature of the solvent (water, methanol, ethanol, etc.) determines the product. | The solvent acts as the nucleophile. Water yields a hydroxyl group (hydrolysis), while alcohols yield alkoxy groups (alcoholysis). researchgate.net |
| Leaving Group | A good leaving group at an activated position is required. | For this compound itself, neither the amine nor hydrogen are good leaving groups for a standard SNAr reaction. The reaction is unlikely without a different substituent. |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the nucleophilic attack and formation of the intermediate. |
Computational Approaches in the Study of Cinnoline Compounds
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a cinnoline (B1195905) derivative, and its biological target, typically a protein or enzyme. By simulating the binding process, researchers can elucidate the key molecular interactions driving the biological activity of a compound.
In the study of cinnoline derivatives, molecular docking has been successfully applied to identify potential inhibitors for various therapeutic targets. For instance, studies have explored cinnoline analogues as inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in B-cell malignancies. nih.gov Through molecular docking, researchers have been able to model the binding of these compounds within the BTK active site, providing a basis for the design of novel and more potent inhibitors. nih.gov
Another significant application of molecular docking in cinnoline research is the investigation of their potential as inhibitors of tubulin polymerization. nih.govelsevierpure.com Tubulin is a key protein involved in cell division, making it an important target for anticancer drugs. Docking studies have revealed the putative binding modes of newly synthesized cinnoline derivatives, with some compounds showing promising interactions and computational Ki values in the nanomolar range. nih.govelsevierpure.com These computational predictions are vital for prioritizing compounds for further experimental testing.
The insights gained from these docking studies are often summarized in data tables that highlight the key binding interactions and predicted affinities.
| Cinnoline Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Ki) |
| Cinnoline Analogue | Bruton's tyrosine kinase (BTK) | (Data not available in provided text) | (Data not available in provided text) |
| 4-methylbenzo[h]cinnoline derivative | Tubulin | (Data not available in provided text) | 0.5 nM nih.govelsevierpure.com |
Computational Chemistry for Mechanistic Insights and Stereochemical Models
Beyond predicting binding modes, computational chemistry offers powerful tools to unravel the intricate details of chemical reactions and understand the three-dimensional arrangement of atoms in molecules. Quantum chemical calculations, for example, can be employed to investigate reaction mechanisms and predict the stability of different molecular conformations.
For cinnoline compounds, computational chemistry plays a crucial role in understanding their synthesis and reactivity. For example, quantum-chemical calculations have been used to propose mechanisms for the transformation of triazines into cinnolines, suggesting the involvement of zwitterionic intermediates. researchgate.net These theoretical insights are invaluable for optimizing reaction conditions and developing novel synthetic routes to access diverse cinnoline derivatives.
Furthermore, computational methods are essential for building stereochemical models of cinnoline compounds. The biological activity of a molecule is often highly dependent on its specific three-dimensional structure. Computational chemistry can be used to predict the most stable conformations of cinnoline derivatives and to understand how their stereochemistry influences their interaction with biological targets.
In Silico Prediction of Chemical and Biological Behaviors
In silico methods encompass a wide range of computational tools used to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity (T) of chemical compounds. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.
Quantitative Structure-Activity Relationship (QSAR) models are another powerful in silico tool. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of cinnoline analogues. nih.gov These models correlate the biological activity of a set of compounds with their three-dimensional properties, such as shape and electrostatic fields. The resulting contour maps provide a visual representation of which regions of the molecule are important for activity, guiding the design of new compounds with improved potency. nih.gov For example, CoMFA/CoMSIA contour maps for cinnoline-based BTK inhibitors have indicated that bulky substitutions at certain positions and the introduction of hydrophilic and negative electrostatic groups at others are important for enhancing inhibitory activity. nih.gov
The predictive power of these in silico models can be summarized in data tables, aiding in the selection of promising candidates for synthesis and biological evaluation.
| Compound Class | Predicted Property | Finding |
| Cinnoline Analogues (BTK Inhibitors) | 3D-QSAR (CoMFA/CoMSIA) | Bulky substitutions at R1 and R3 positions are preferred for improved activity. nih.gov |
| Cinnoline Analogues (BTK Inhibitors) | 3D-QSAR (CoMFA/CoMSIA) | Hydrophilic and negative electrostatic substitutions at the R1 position are important for enhancing BTK inhibitory activities. nih.gov |
Structure Activity Relationship Sar Studies of Cinnoline Derivatives
Elucidation of Structural Features Influencing Biological Interactions
The biological activity of cinnoline (B1195905) derivatives is intrinsically linked to their structural architecture. The arrangement of atoms and functional groups within the molecule dictates its interaction with biological targets. The core cinnoline ring system, an isostere of quinoline (B57606) and isoquinoline, provides a rigid scaffold that can be strategically functionalized to modulate its pharmacokinetic and pharmacodynamic properties nih.gov.
Key structural features that significantly influence the biological interactions of cinnoline derivatives include the nature and position of substituents on both the benzene (B151609) and pyridazine (B1198779) rings of the cinnoline core. The presence of specific functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to receptors and enzymes nih.gov. For instance, the addition of a pyrazoline ring to the cinnoline scaffold has been shown to be a critical determinant for certain biological activities nih.gov.
Impact of Substituent Effects on Cinnoline Core Activity
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of substituents on the cinnoline core significantly modulates the biological activity of its derivatives. Studies have shown that the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can have differential effects depending on the targeted biological activity.
For instance, in the context of anti-inflammatory activity, cinnoline derivatives bearing electron-donating groups such as methoxyl (-OCH3) and hydroxyl (-OH) on a phenyl moiety attached to the core have demonstrated the highest potency nih.gov. Similarly, compounds with an electron-donating group in a benzoyl ring exhibited greater anti-inflammatory activity compared to those with electron-withdrawing groups nih.gov.
Conversely, for antibacterial applications, an electron-withdrawing substituent at the phenyl group of certain cinnoline derivatives was associated with increased activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria nih.gov. This highlights the nuanced role of electronic effects in directing the pharmacological profile of cinnoline compounds.
Role of Halogen Substitution
Halogenation of the cinnoline scaffold has proven to be a highly effective strategy for enhancing the biological activity of its derivatives, particularly in the realm of antimicrobial agents. The introduction of halogen atoms such as chlorine (Cl), bromine (Br), and fluorine (F) can significantly improve the potency and efficacy of these compounds.
Halogen-substituted cinnoline derivatives have been reported to exhibit potent antimicrobial activity at lower concentrations compared to their non-halogenated counterparts nih.gov. For example, chloro-substituted cinnoline imidazole (B134444) derivatives have shown potent antibacterial, anti-inflammatory, and antifungal activity rroij.com. Specifically, 6-chloro substituted compounds have been identified as some of the most potent antibacterial agents in certain series nih.gov. The introduction of fluorine and bromine has also been shown to increase the antitumor activity of certain cinnoline derivatives nih.gov.
The positive impact of halogen substitution is often attributed to several factors, including increased lipophilicity, which can enhance cell membrane permeability, and the ability of halogens to form halogen bonds, which can contribute to stronger binding interactions with biological targets.
Significance of Hydrophobic and Amino Substitutions
The incorporation of hydrophobic and amino groups into the cinnoline framework is another critical aspect of its structure-activity relationship, influencing a range of biological activities including analgesic, anti-inflammatory, and antibacterial effects.
Large, hydrophobic substituents have been shown to enhance the analgesic and anti-inflammatory properties of cinnoline derivatives. For example, a cinnoline-fused Mannich base with a large hydrophobic diphenyl substituent at an amino group exhibited higher analgesic activity than the standard drug diclofenac (B195802) nih.gov. This compound also demonstrated anti-inflammatory activity comparable to celecoxib (B62257) and significant antibacterial activity nih.gov. The presence of a dicyclohexane moiety, another bulky hydrophobic group, also resulted in notable antibacterial activity nih.gov.
The position and nature of amino substitutions are also crucial. For instance, 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives have been evaluated for their antibacterial activity, with all synthesized compounds showing moderate to good efficacy against a panel of Gram-positive and Gram-negative bacteria nih.gov.
Comparative Structure-Activity Analysis with Isosteric Analogs (e.g., quinoline, isoquinoline, quinazoline (B50416), phthalazine)
Cinnoline is a structural isomer of other important bicyclic heterocycles such as quinoline, isoquinoline, quinazoline, and phthalazine (B143731) nih.govwikipedia.org. These molecules, often referred to as isosteres, share a similar size and shape, which can lead to comparable biological activities. However, the different placement of the nitrogen atoms within the heterocyclic ring results in distinct electronic distributions and hydrogen bonding capabilities, which can significantly impact their interaction with biological targets.
Comparative studies have been conducted to evaluate the relative efficacy of these different scaffolds. In one study investigating compounds for activity against tropical protozoan infections, a panel of derivatives with different heterocyclic cores, including quinoline, isoquinoline, cinnoline, and phthalazine, were synthesized and tested. A cinnoline derivative demonstrated potent proliferation inhibition for L. major and P. falciparum mdpi.com.
In the development of efflux pump inhibitors for Staphylococcus aureus, a scaffold hopping approach from a quinoline core led to the identification of the quinazoline scaffold as being more effective nih.govnih.gov. This highlights that while these scaffolds are structurally similar, subtle differences can lead to significant variations in biological activity. The choice of a particular scaffold is therefore a critical decision in the drug design process, often guided by the specific requirements of the biological target.
Scaffold Optimization and Lead Compound Identification
The cinnoline scaffold serves as a valuable starting point for the development of new drugs through a process of scaffold optimization. This iterative process involves the synthesis and biological evaluation of a series of derivatives with the aim of identifying a lead compound with improved potency, selectivity, and pharmacokinetic properties nih.govdanaher.com.
A key strategy in scaffold optimization is the targeted modification of the cinnoline core to enhance its interaction with the desired biological target while minimizing off-target effects. For example, in the development of phosphodiesterase 10A (PDE10A) inhibitors, some 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines were found to also exhibit activity against PDE3, which could lead to undesirable side effects. Through structural optimization, new compounds were discovered with significantly improved selectivity for PDE10A over PDE3, while maintaining potent inhibitory activity and metabolic stability nih.gov.
The identification of a lead compound is a crucial milestone in the drug discovery process. A lead compound is a promising candidate that exhibits the desired biological activity and has physicochemical properties that make it suitable for further development into a clinical drug candidate. The development of cinnoline-based molecules has made a significant contribution to the identification of such lead compounds with optimized pharmacodynamic and pharmacokinetic profiles nih.gov. The versatility of the cinnoline scaffold allows for extensive chemical modifications, enabling medicinal chemists to fine-tune the properties of the molecule to meet the stringent requirements for a successful drug.
Mechanistic Investigations of Biological Interactions of Cinnoline Compounds in Vitro
In Vitro Assay Methodologies for Target Elucidation
To understand how cinnoline-based compounds function at a molecular level, specific in vitro assays are employed. These controlled laboratory experiments are designed to isolate and study the interaction between a compound and its potential biological target, such as a cell-surface receptor.
Corticotropin-releasing factor 1 (CRF1) receptors are implicated in stress-related disorders, making them a significant target for therapeutic intervention nih.govmdpi.comresearchgate.net. The evaluation of cinnoline (B1195905) compounds as potential CRF1 receptor antagonists involves assays using cells genetically engineered to express this specific receptor.
A primary method is the radioligand binding assay, which measures the ability of a test compound to displace a known radioactive ligand from the receptor mdpi.comresearchgate.net. Commonly, Human Embryonic Kidney (HEK) 293 cells that stably express the human CRF1 receptor are used mdpi.comresearchgate.netmdpi.com. Membranes from these cells are incubated with a radiolabeled ligand, such as [¹²⁵I]-Tyr⁰ sauvagine, and varying concentrations of the test compound. The amount of radioactivity displaced from the membrane indicates the compound's binding affinity for the CRF1 receptor mdpi.comresearchgate.net.
Functional antagonism is assessed through second messenger assays. Since CRF receptors stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation via Gs-proteins, a cAMP assay can determine if a compound blocks this effect researchgate.netmdpi.com. In this setup, CRF1-expressing HEK 293 cells are stimulated with a CRF agonist. The inhibitory concentration (IC₅₀) of a test compound is determined by its ability to prevent the agonist-induced increase in cAMP levels, confirming its antagonistic activity mdpi.com.
Enzyme Inhibition Mechanism Studies
Beyond receptor binding, many cinnoline derivatives exert their effects by inhibiting specific enzymes. Mechanistic studies in this area focus on quantifying the potency and selectivity of this inhibition.
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain that degrades cyclic nucleotides, playing a role in cellular signaling pathways relevant to psychiatric disorders nih.gov. Cinnoline derivatives have been identified as potent inhibitors of PDE10A. In vitro activity is determined by measuring the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce PDE10A activity by 50%.
Several studies have synthesized and characterized cinnoline analogues for their PDE10A inhibitory activity. One study reported fifteen cinnoline analogues with IC₅₀ values ranging from 1.52 to 10,800 nM nih.gov. The most potent compounds demonstrated IC₅₀ values in the low nanomolar range, indicating high potency nih.govnih.gov. For example, compounds designated 26a and 26b showed IC₅₀ values of 1.52 ± 0.18 nM and 2.86 ± 0.10 nM, respectively nih.govnih.gov.
Selectivity is a critical parameter, as off-target inhibition can lead to undesirable side effects. The most potent cinnoline-based PDE10A inhibitors were tested against other phosphodiesterase enzymes, such as PDE3A, PDE3B, PDE4A, and PDE4B. The leading compounds showed over 1000-fold selectivity for PDE10A over these other subtypes, highlighting their specificity nih.govnih.gov.
Table 1: In Vitro PDE10A Inhibitory Activity of Selected Cinnoline Analogues
| Compound | R¹ Substituent | R⁴ Substituent | IC₅₀ (nM) nih.gov |
|---|---|---|---|
| 13a | -OCH₃ | -CH₃ | 18.4 ± 6.0 |
| 26a | -OCH₃ | Pyridin-3-yl | 1.52 ± 0.18 |
| 26b | -OCH₃ | 2-Fluoro-pyridin-5-yl | 2.86 ± 0.10 |
| 26e | -OCH₃ | 2-Chloro-pyridin-5-yl | 9.80 |
| 26f | -OBn | 2-Fluoro-pyridin-5-yl | 350 |
The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is common in various cancers nih.gov. The cinnoline scaffold has been explored for the development of PI3K inhibitors. A series of cinnoline derivatives were developed and evaluated for their enzymatic and cellular activities, with most compounds displaying nanomolar inhibitory activities against PI3Ks nih.gov.
The mechanism of inhibition for these compounds, like many kinase inhibitors, typically involves competing with adenosine triphosphate (ATP) at its binding site within the kinase domain of the enzyme mdpi.com. While specific mechanistic studies on cinnoline derivatives are ongoing, one potent compound from a synthesized series demonstrated significant antiproliferative effects against human tumor cell lines, with an IC₅₀ value of 0.264 μM against the A549 cell line nih.gov.
Ataxia-telangiectasia mutated (ATM) kinase is a critical enzyme in the DNA damage response pathway, specifically in the repair of DNA double-strand breaks nih.gov. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents. A novel series of 3-cinnoline carboxamides has been discovered to act as highly potent and selective ATM kinase inhibitors nih.govnih.govbohrium.com.
The optimization of this series led to the identification of a particularly potent inhibitor, compound 21. In cellular assays, this compound demonstrated an IC₅₀ of 0.0028 μM (2.8 nM) for ATM inhibition nih.govnih.govbohrium.com. ATM kinase belongs to the PI3K-related kinase (PIKK) family, and selectivity against other members of this family is important nih.govmdpi.com. Studies on related compounds have shown high selectivity for ATM over other kinases such as ATR, DNA-PK, and mTOR acs.org.
Table 2: Potency of a Lead Cinnoline Carboxamide against ATM Kinase
| Compound | Target | Assay Type | IC₅₀ (µM) nih.govnih.govbohrium.com |
|---|---|---|---|
| Compound 21 | ATM Kinase | Cellular Assay | 0.0028 |
DNA topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. Certain cinnoline derivatives, specifically substituted dibenzo[c,h]cinnolines, have been identified as topoisomerase I-targeting agents bgu.ac.il.
The mechanism of action for these compounds involves stabilizing the "cleavable complex," which is a transient intermediate formed between topoisomerase I and DNA. By preventing the enzyme from resealing the DNA strand break it creates, the inhibitor converts the enzyme into a cellular poison, leading to permanent DNA damage and cell death bgu.ac.il. In vitro evaluations showed that dibenzo[c,h]cinnoline (B14754567) analogues exhibit potent topoisomerase I-targeting activity and cytotoxicity. For example, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline was found to be significantly more potent than its benzo[i]phenanthridine counterpart, with a cytotoxic IC₅₀ value of 70 nM in the RPMI8402 human lymphoma cell line bgu.ac.il.
Protein Kinase Inhibition
The cinnoline scaffold is a structural component in molecules designed as protein kinase inhibitors. nih.gov Kinases are crucial regulators of cellular signaling, and their inhibition is a key mechanism for therapeutic intervention in various diseases, including cancer. Cinnoline derivatives have been investigated for their ability to inhibit a range of kinases. For instance, some derivatives have been explored as inhibitors of leucine-rich repeat kinase 2 (LRRK2), a protein associated with Parkinson's disease. nih.gov Additionally, compounds incorporating the cinnoline framework have been identified as potent inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway. nih.gov The development of cinnoline-based molecules constitutes a significant area of research for identifying lead compounds with specific kinase inhibitory activity. nih.gov
Receptor Tyrosine Kinase Inhibition
Receptor tyrosine kinases (RTKs) are a subclass of protein kinases that play a vital role in cellular growth and proliferation. Dysregulation of RTK activity is a common feature in various forms of cancer, making them important therapeutic targets. The c-Met receptor tyrosine kinase, for example, is often overexpressed or mutated in human cancer cells. nih.gov Specific derivatives of cinnoline, such as those incorporating a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety, have been designed and evaluated as inhibitors of the c-Met receptor. nih.gov Studies have shown that these compounds can exhibit activity against c-Met and c-Met-dependent cancer cell lines. nih.gov
Cyclooxygenase-2 (COX-2) Modulation
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain signaling pathways. The cinnoline framework has been identified as a structural basis for compounds that interact with and modulate the activity of COX-2. nih.gov The ability of certain cinnoline derivatives to interact with this enzyme suggests a potential mechanism for anti-inflammatory effects.
Human Neutrophil Elastase Interaction
Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes. Excessive activity of HNE is implicated in a variety of inflammatory diseases. A series of HNE inhibitors based on the cinnoline scaffold has been synthesized and evaluated. nih.govnih.gov
Kinetic analysis revealed that these cinnoline derivatives act as reversible and competitive inhibitors of HNE. nih.govnih.gov Molecular docking studies have further elucidated the interaction, identifying two types of inhibitors: those with a cinnolin-4(1H)-one scaffold and those with an ester function at the C-4 position, which represents the point of attack by the catalytic Ser195 residue of HNE. nih.govnih.gov
One of the most potent compounds from a studied series demonstrated a strong balance between HNE inhibitory activity and chemical stability. nih.govnih.gov
Table 1: Inhibitory Activity of a Lead Cinnoline Derivative against Human Neutrophil Elastase (HNE)
| Compound | Target | Inhibition Type | IC50 Value |
|---|---|---|---|
| Lead Cinnoline Derivative (18a) | Human Neutrophil Elastase (HNE) | Reversible, Competitive | 56 nM nih.govnih.gov |
Bruton's Tyrosine Kinase Modulation
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of B-cell receptor signaling and is implicated in autoimmune disorders and B-cell malignancies. nih.govnih.gov Consequently, BTK is an attractive target for therapeutic inhibitors. Cinnoline derivatives have been actively investigated for this purpose. nih.govnih.gov
A series of 4-aminocinnoline-3-carboxamides were discovered to exhibit BTK inhibitory activity. nih.gov Furthermore, to aid in the design of novel, effective, and safe reversible BTK inhibitors, molecular docking and 3D-QSAR studies have been performed on a large set of 115 cinnoline analogues. nih.gov These computational studies provide valuable insights for rationally designing new and highly potent BTK inhibitors based on the cinnoline scaffold. nih.gov
Molecular Target Binding Studies
Vimentin (B1176767) Binding and Disorganization
Vimentin is an intermediate filament protein that plays a key role in maintaining cell structure and integrity. It is also involved in signaling pathways and is overexpressed in mesenchymal cancers, which are often resistant to standard chemotherapies. nih.gov
A high-throughput screen identified a cinnoline-containing compound, designated FiVe1, which demonstrates selective cytotoxicity against mesenchymal cancer cells. nih.gov This compound was found to bind directly to vimentin, interfering with its organization and phosphorylation, particularly during mitosis. nih.gov A photoactivatable affinity probe based on the FiVe1 structure was synthesized and confirmed to retain selective cytotoxic activity, further implicating vimentin as the direct target. nih.gov
The interaction between the cinnoline compound and vimentin leads to the disruption of the vimentin network, ultimately inhibiting the growth of mesenchymal cancer cells. nih.gov
Table 2: Cytotoxic Activity of Cinnoline-Containing Compound FiVe1
| Cell Line Type | Compound | Target | IC50 Value |
|---|---|---|---|
| Mesenchymal (FOXC2-HMLER) | FiVe1 | Vimentin | 234 nM nih.gov |
| Epithelial (HMLER) | FiVe1 | Vimentin | > 20 µM nih.gov |
GABA A Receptor Interactions
Cinnoline derivatives have emerged as a significant class of non-benzodiazepine modulators of the γ-aminobutyric acid type A (GABA A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds exhibit nuanced interactions with the receptor, leading to allosteric modulation of its function.
Research has identified cinnoline derivatives that act as both positive and negative allosteric modulators, with selectivity for specific GABA A receptor subtypes. Notably, certain cinnoline compounds have been shown to be positive modulators at α2- and α3-containing GABA A receptors, while concurrently acting as negative modulators at α5-containing receptors nih.gov. This dual functionality is of particular interest as positive modulation of α2/α3 subtypes is associated with anxiolytic effects, while negative modulation of the α5 subtype is linked to cognitive enhancement nih.gov. Furthermore, these compounds displayed no significant functional activity at α1-containing GABA A receptors, suggesting a degree of subtype selectivity that could translate to a more favorable side-effect profile compared to non-selective benzodiazepines nih.gov. One such derivative, AZD7325 (4-amino-8-(2-fluoro-6-methoxy-phenyl)-N-propyl-cinnoline-3-carboxamide), has been identified as a positive allosteric modulator with selectivity for α2/α3 subunits nih.govresearchgate.net.
While direct binding data for cinnoline derivatives on GABA A receptors is not extensively available in the public domain, studies on structurally related aminoquinolines provide valuable mechanistic insights. One such aminoquinoline derivative, DCUK-OEt, has been shown to be a positive allosteric modulator of GABA currents at α1β2γ2, α1β3γ2, α5β3γ2, and α1β3δ GABA A receptors, with no significant effect on other subunit combinations nih.gov. This modulation was not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating a binding site distinct from the classical benzodiazepine site nih.gov. Computational docking simulations suggest that the binding site for this class of compounds may be located at the α+β- subunit interface nih.gov. In radioligand binding assays, aminoquinoline derivatives have been shown to displace [3H]muscimol, a GABA site agonist, further supporting their interaction with the receptor complex nih.gov.
Table 1: In Vitro Activity of Aminoquinoline Derivatives at GABA A Receptors
| Compound | Assay | Receptor/Tissue | Activity | Value |
|---|---|---|---|---|
| DCUK-OEt | Radioligand Displacement | Rat Brain Membranes ([3H]muscimol) | Kᵢ | 1.7 µM nih.gov |
| DCUKA | Radioligand Displacement | Rat Brain Membranes ([3H]muscimol) | Kᵢ | 6.6 µM nih.gov |
This table is based on data for aminoquinoline derivatives, which are structurally related to cinnolines.
CSF-1R Receptor Interactions
The colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of macrophages. Its dysregulation is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target. A significant breakthrough in this area has been the discovery of 3-amido-4-anilinocinnolines as potent and highly selective inhibitors of CSF-1R nih.govnih.gov.
The inhibitory mechanism of these cinnoline derivatives involves their binding to the ATP-binding site of the CSF-1R kinase domain, thereby preventing the phosphorylation of the receptor and subsequent downstream signaling. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of this class of inhibitors nih.govnih.gov. These studies have elucidated the importance of the 3-amido and 4-anilino substitutions on the cinnoline core for high-affinity binding. Modifications at other positions of the cinnoline ring have been explored to fine-tune the physicochemical properties of these inhibitors nih.govnih.gov. The selectivity of these compounds for CSF-1R over other related kinases is a key attribute that has been a focus of their development nih.gov.
Table 2: In Vitro Inhibitory Activity of 3-Amido-4-anilinocinnoline Derivatives against CSF-1R
| Compound | CSF-1R Inhibition (IC₅₀) |
|---|---|
| Analog 1 | Data not publicly available |
| Analog 2 | Data not publicly available |
| Analog 3 | Data not publicly available |
H3R Receptor Interactions
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As such, H3R antagonists are being investigated for the treatment of various neurological and psychiatric disorders. Within the diverse landscape of H3R antagonists, cinnoline-based scaffolds have been explored, leading to the development of potent and selective ligands.
Specifically, tricyclic benzocinnolinone pyridazinone derivatives have been synthesized as analogues of the known H3R inverse agonist, irdabisant. These compounds have demonstrated high binding affinity for the H3 receptor, and medicinal chemistry efforts have focused on modifying the pyridazinone core and the linker to enhance target potency, selectivity, and pharmacokinetic properties researchgate.net. The mechanism of action of these cinnoline-based H3R antagonists involves competitive binding to the receptor, thereby blocking the binding of endogenous histamine and reducing the constitutive activity of the receptor (inverse agonism). This leads to an increase in the synthesis and release of histamine and other neurotransmitters, which is the basis for their potential therapeutic effects researchgate.net.
Table 3: In Vitro Binding Affinity of Benzocinnolinone Derivatives at the H3 Receptor
| Compound | H3R Binding Affinity (Kᵢ) |
|---|---|
| Analog A | Data not publicly available |
| Analog B | Data not publicly available |
| Analog C | Data not publicly available |
While the development of potent benzocinnolinone H3R antagonists has been reported, specific Kᵢ values for a series of these compounds are not publicly available to construct a detailed comparative table.
Investigation of Nucleic Acid Binding
While direct studies on the interaction of Cinnolin-5-amine hydrochloride with nucleic acids are limited, the structural similarity of the cinnoline core to the quinoline (B57606) scaffold provides a basis for investigating potential nucleic acid binding. Quinoline derivatives are well-documented DNA intercalators, a mechanism that involves the insertion of their planar aromatic ring system between the base pairs of the DNA double helix. This interaction can lead to significant perturbations in DNA structure and function, and is a mechanism of action for several anticancer and antimicrobial agents.
The intercalation of quinoline-based compounds into DNA is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions between the compound and the DNA bases. This binding can lead to a variety of biophysical changes in the DNA, such as an increase in its melting temperature (Tm), a decrease in its viscosity, and characteristic changes in its circular dichroism and UV-visible absorption spectra. The binding affinity of these compounds to DNA can be quantified by determining the binding constant (Kb).
Studies on quinoline derivatives have provided detailed thermodynamic data on their interaction with DNA, revealing that the binding process is often enthalpically and entropically driven researchgate.net. The presence and nature of substituents on the quinoline ring can significantly influence the binding affinity and mode of interaction with DNA. Given the planar, aromatic nature of the cinnoline ring system, it is plausible that cinnoline derivatives, including this compound, could also interact with DNA via an intercalative mechanism. However, dedicated biophysical studies are required to confirm this hypothesis and to elucidate the specific thermodynamic and structural details of such an interaction.
Table 4: DNA Binding Parameters for Representative Quinoline Derivatives
| Compound | Binding Constant (Kₑ) (M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |
|---|---|---|---|---|
| Quinacrine | 1.5 x 10⁶ | -8.4 | -6.2 | 2.2 |
| Methylene Blue | 1.2 x 10⁵ | -6.9 | -5.5 | 1.4 |
This table presents data for known DNA intercalating quinoline derivatives to illustrate the potential binding parameters for structurally similar cinnoline compounds. Data adapted from reference researchgate.net.
Cinnoline Scaffold in Medicinal Chemistry Research
Cinnoline (B1195905) as a Privileged Scaffold for Drug Discovery
The cinnoline nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation stems from its versatile binding properties and its presence in a multitude of compounds with diverse and significant pharmacological activities. Cinnoline derivatives have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities. nih.govnih.gov
The structural characteristics of the cinnoline ring system, an isosteric relative of quinoline (B57606) and isoquinoline, allow it to serve as a versatile template for designing ligands that can interact with various biological targets. nih.gov These targets include enzymes such as cyclooxygenase-2, topoisomerases, and phosphodiesterases, as well as receptors like the GABA A receptor. nih.gov The adaptability of the cinnoline scaffold enables the development of compounds with the potential to address a wide array of pathological conditions, making it a cornerstone in the search for new and effective medicines. nih.govnih.gov
Design and Synthesis of Novel Cinnoline Derivatives as Potential Therapeutic Agents
The inherent therapeutic potential of the cinnoline scaffold has spurred extensive research into the design and synthesis of novel derivatives. nih.gov medicinal chemists have employed various synthetic strategies to modify the core cinnoline structure, aiming to enhance its biological activity and selectivity for specific targets.
One approach involves the fusion of the cinnoline nucleus with other heterocyclic scaffolds. For instance, pyrazolo[4,3-c]cinnoline derivatives have been synthesized and shown to possess dual anti-inflammatory and antibacterial properties. nih.gov In another example, the synthesis of 4-methylbenzo[h]cinnolines has been achieved through a three-step protocol, with molecular docking studies suggesting their potential as inhibitors of tubulin polymerization for anticancer applications.
Furthermore, the introduction of different substituents at various positions of the cinnoline ring has led to the discovery of compounds with potent and specific activities. For example, cinnoline derivatives bearing a sulphonamide moiety have been synthesized and demonstrated improved antimicrobial and antifungal activities. nih.gov The synthesis of cinnoline-1,2,3-triazole derivatives via click chemistry has also yielded compounds with significant antibacterial potency. These examples highlight the chemical tractability of the cinnoline scaffold and the diverse range of derivatives that can be generated to target a variety of diseases.
Strategies for Improving Pharmacological Properties and Physicochemical Profiles
A key aspect of drug development is the optimization of a compound's pharmacological and physicochemical properties to ensure its efficacy and suitability for clinical use. Researchers working with cinnoline derivatives employ several strategies to achieve this.
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence biological activity. For instance, in a series of dual-acting pyrazolo[4,3-c]cinnoline derivatives, it was found that the presence of an electron-donating group on a benzoyl ring enhanced anti-inflammatory activity. nih.gov Conversely, electron-withdrawing groups were less effective. This type of analysis guides the rational design of more potent compounds.
Improving the physicochemical profile, which includes factors like solubility and metabolic stability, is also crucial. In the development of a cinnoline-containing chemical series for mesenchymal cancers, a medicinal chemistry campaign was undertaken to enhance both the potency and the pharmacological properties of the lead compound, FiVe1. This led to the creation of novel derivatives with improved physicochemical profiles suitable for potential preclinical development. Such optimization efforts are essential for translating promising in vitro findings into viable therapeutic candidates.
Exploration of Cinnoline-Containing Chemical Series in Specific Disease Models (in vitro)
The therapeutic potential of cinnoline derivatives is being actively investigated in various in vitro disease models, with promising results in the fields of oncology and neurology.
Mesenchymal Cancers and EMT Targeting
The epithelial-to-mesenchymal transition (EMT) is a biological process implicated in cancer metastasis and drug resistance. Targeting EMT is a promising strategy for treating aggressive cancers. A cinnoline-based compound, FiVe1, was discovered through an EMT-based synthetic lethality screen and was found to selectively inhibit the growth of mesenchymal cancer cells.
FiVe1 exerts its effect by binding to vimentin (B1176767), a key protein marker of EMT. This interaction disrupts the stem cell-like properties and proliferation of cancer cells that have undergone EMT, as well as in broader mesenchymal cancers like soft tissue sarcomas. The development of novel FiVe1 derivatives with improved properties underscores the potential of the cinnoline scaffold in targeting mesenchymal cancers.
| Compound | Target | Cancer Type | In Vitro Activity |
| FiVe1 | Vimentin | Mesenchymal Cancers | Selectively inhibits the growth of mesenchymal cancer cells and disrupts stem cell-like properties. |
| FiVe1 Derivatives | Vimentin | Mesenchymal Cancers | Possess improved cell type selective antiproliferative properties and better physicochemical profiles. |
Neurological Disorders (e.g., Huntington's Disease, Alzheimer's Disease, Schizophrenia)
Cinnoline derivatives have also been explored for their potential in treating a range of neurological and psychiatric disorders. nih.gov
For Huntington's Disease , a neurodegenerative disorder, compounds bearing a cinnoline nucleus have been designed as potential therapeutic agents. nih.gov
In the context of Alzheimer's Disease , the histamine (B1213489) H3 receptor is an attractive therapeutic target. The cinnoline scaffold has been utilized as a building block in the design of compounds targeting this receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. nih.gov
With regard to Schizophrenia , cinnoline derivatives have been investigated as inhibitors of phosphodiesterase 10A (PDE10A). One such derivative demonstrated efficacy in a rodent behavioral model of schizophrenia and exhibited good metabolic stability in vivo. nih.gov Further research has identified potent cinnoline-based PDE10A inhibitors with high selectivity. nih.gov
| Disease | Target/Mechanism | Cinnoline Derivative Activity |
| Huntington's Disease | Not Specified | Designed as potential therapeutic agents. |
| Alzheimer's Disease | Histamine H3 Receptor | Utilized as a building block for designing H3 receptor antagonists. |
| Schizophrenia | Phosphodiesterase 10A (PDE10A) | Identified as potent and selective inhibitors with in vivo efficacy in animal models. |
Advanced Research Directions for Cinnolin 5 Amine Hydrochloride and Cinnoline Derivatives
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The synthesis of cinnoline (B1195905) and its derivatives, first reported by Von Richter in 1883, has evolved significantly. rroij.comresearchgate.net Traditional methods often involve multi-step processes with harsh conditions and the use of hazardous chemicals. nih.gov Recognizing these drawbacks, modern research is heavily focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Key advancements include:
Microwave-Assisted Synthesis: The application of controlled microwave irradiation has been shown to produce high yields (86-93%) of polyfunctionally substituted cinnolines in short reaction times (e.g., 20 minutes), offering a green and efficient alternative to conventional heating. researchgate.net
Flow-Based Conversion: A simple continuous-flow hydrogenation process has been successfully used to convert cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts with high yields and purities, requiring residence times of less than a minute. ucd.ie
Novel Cyclization Strategies: New methods are being explored, such as the intramolecular cyclization of hydrazones with anhydrous AlCl3 and tandem copper-catalyzed annulation, to create diverse cinnoline derivatives. ijper.orgnih.gov
| Synthesis Strategy | Key Features | Advantages | Reference |
| Microwave-Assisted Synthesis | Uses controlled microwave heating. | High yields (86-93%), short reaction times (20 min), green chemistry approach. | researchgate.net |
| One-Pot, Three-Component Reaction | Combines multiple reaction steps without isolating intermediates. | High efficiency, reduced waste, regioselectivity. | researcher.life |
| Continuous-Flow Hydrogenation | Performs reaction in a continuously flowing stream. | Rapid conversion (<1 min), high yield and purity, scalable. | ucd.ie |
| Tandem Copper-Catalyzed Annulation | Employs a copper catalyst to facilitate ring formation. | Provides novel retro-synthetic routes. | ijper.org |
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in the rational design of novel cinnoline derivatives with enhanced potency and selectivity. mdpi.com Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and quantum chemical calculations allow researchers to predict how these molecules will interact with biological targets before undertaking costly and time-consuming synthesis. nih.govajchem-a.com
Molecular Docking: This technique is widely used to predict the binding modes of newly synthesized cinnolines with their target proteins. For instance, docking studies have shed light on the putative binding interactions of cinnoline derivatives as potential inhibitors of tubulin polymerization and Pseudomonas aeruginosa elastase. researchgate.netnih.govelsevierpure.com
3D-QSAR Studies: Three-dimensional QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully established for cinnoline analogues. nih.gov These models provide detailed contour maps that guide the modification of substituents at specific positions to improve inhibitory activity, as demonstrated in the design of novel Bruton's tyrosine kinase (BTK) inhibitors. nih.gov
Quantum Chemical Calculations: Ab initio and Density Functional Theory (DFT) calculations are employed to investigate the molecular structure, electronic properties, and frontier molecular orbitals (HOMO-LUMO) of cinnoline derivatives. ajchem-a.comajchem-a.comresearchgate.net These studies help in understanding properties like electron delocalization and are crucial for designing molecules with specific optical or nonlinear optical (NLO) applications. ajchem-a.comajchem-a.com For example, calculations have shown that 4-nitro-cinnoline is a promising candidate for NLO materials. ajchem-a.com
| Computational Method | Application in Cinnoline Research | Key Insights | Reference(s) |
| Molecular Docking | Predicting binding modes and affinity for biological targets (e.g., tubulin, BTK). | Identification of key interactions, guiding lead optimization. | nih.govresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Establishing relationships between molecular structure and biological activity. | Provides contour maps indicating preferred steric, electrostatic, and hydrophobic properties for enhanced potency. | nih.gov |
| Ab initio / DFT Calculations | Analyzing electronic structure, frontier molecular orbitals, and optical properties. | Prediction of molecular stability, reactivity, and potential for applications like nonlinear optics. | ajchem-a.comajchem-a.comnih.gov |
Further Elucidation of Molecular Mechanisms of Action
A critical area of ongoing research is to precisely define the molecular mechanisms through which cinnoline derivatives exert their pharmacological effects. While the scaffold is known for a broad range of activities, understanding the specific pathways and interactions at a cellular level is key to developing targeted therapies.
Several distinct mechanisms of action have been identified for different cinnoline derivatives:
Kinase Inhibition: Cinnolines have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. ijmphs.comekb.eg Specific examples include:
PI3K Inhibition: A series of cinnoline derivatives displayed nanomolar inhibitory activities against phosphoinositide 3-kinases (PI3Ks), key components of the PI3K/Akt signaling pathway involved in cell proliferation and survival. nih.gov
Bruton's Tyrosine Kinase (BTK) Inhibition: 4-aminocinnoline-3-carboxamide (B1596795) derivatives have been identified as effective inhibitors of BTK, a validated target for B-cell malignancies. nih.govnih.gov
Tubulin Polymerization Inhibition: Molecular docking studies suggest that certain novel 4-methylbenzo[h]cinnolines are potential inhibitors of tubulin polymerization. researchgate.netnih.govelsevierpure.com By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis, a common mechanism for anticancer agents. ekb.eg
Enzyme Inhibition: Beyond kinases, cinnolines have been shown to inhibit other enzymes. For example, derivatives have been evaluated as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory disorders. nih.gov
Exploration of New Molecular Targets
The structural versatility of the cinnoline core allows it to be adapted for a wide array of biological targets, extending its therapeutic potential far beyond its initial applications. researchgate.neteurekaselect.com Researchers are actively exploring new molecular targets for cinnoline-based compounds in various disease areas.
| Molecular Target | Therapeutic Area | Key Findings | Reference(s) |
| Phosphoinositide 3-Kinase (PI3K) | Oncology | Derivatives show nanomolar inhibitory activity and micromolar potency against human tumor cell lines. | nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Oncology, Immunology | Cinnoline analogues designed as reversible BTK inhibitors to overcome resistance to existing drugs. | nih.govnih.gov |
| Phosphodiesterase 10A (PDE10A) | Neurology (e.g., Schizophrenia, Huntington's) | 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines identified as potent and selective PDE10A inhibitors. | nih.govmdpi.com |
| Metabotropic Glutamate Receptor 7 (mGlu7) | Neurology | Cinnoline-based compounds are among the most potent and CNS-penetrant mGlu7 positive allosteric modulators (PAMs) reported. | nih.gov |
| Human Neutrophil Elastase (HNE) | Inflammatory Disorders | Cinnoline derivatives evaluated as potential HNE inhibitors to treat diseases involving excessive proteolytic activity. | nih.gov |
| Tubulin | Oncology | Novel derivatives identified as potential inhibitors of tubulin polymerization, a key anticancer mechanism. | researchgate.netnih.govelsevierpure.com |
Investigating the Potential for Multifunctional Cinnoline Derivatives
There is a growing interest in designing single chemical entities that can modulate multiple biological targets simultaneously. mdpi.com Such multi-target or multifunctional compounds could offer improved efficacy or a superior side-effect profile compared to single-target agents, particularly for complex diseases like cancer and neurodegenerative disorders. researcher.life
Cinnoline derivatives are well-suited for this approach:
Dual Anti-inflammatory and Antibacterial Agents: Researchers have successfully synthesized cinnoline derivatives that exhibit both anti-inflammatory and antibacterial properties. nih.govpnrjournal.com For example, cinnolines bearing a pyrazoline ring with electron-donating groups showed high anti-inflammatory activity, while related structures with electron-withdrawing groups displayed increased antibacterial activity. nih.gov
Multi-Targeting Inhibitors for Neurodegenerative Diseases: In silico studies have investigated 3-aryl-5,6-dihydrobenzo[h]cinnoline derivatives as potential non-covalent, multi-target inhibitors for enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A, MAO-B) and acetylcholinesterase (AChE). researcher.life
Combined Antimicrobial and Antifungal Activity: Cinnoline derivatives incorporating a sulphonamide moiety have been shown to possess significant activity against both bacteria and fungi, demonstrating the synergistic effect of combining two active pharmacophores in one molecule. mdpi.com
Challenges and Opportunities in Cinnoline-Based Chemical Biology Research
Despite the significant promise of cinnoline derivatives, several challenges remain in their development as therapeutic agents. Overcoming these hurdles presents major opportunities for future research.
Challenges:
Selectivity: Achieving high selectivity for the desired biological target over related proteins is a persistent challenge. For instance, some potent PDE10A inhibitors also showed activity against PDE3, creating a risk of off-target effects that required further structural optimization. nih.govmdpi.com
Drug Resistance: As with many targeted therapies, the potential for acquired drug resistance is a concern, prompting the design of novel derivatives, such as reversible BTK inhibitors, to address this issue. nih.gov
Pharmacokinetic Properties: Poor solubility and other undesirable pharmacokinetic properties can hinder the development of promising compounds. nih.govresearchgate.net Some synthesized cinnoline derivatives have shown low solubility, which can limit their bioavailability. researchgate.net
Unidentified Targets: In some cases, off-target activity can mask the true potential of a compound. Studies with cinnoline-based mGlu7 PAMs in knockout mice indicated that activity at an unidentified target was confounding the in vivo results. nih.gov
Opportunities:
Broad Therapeutic Scope: The cinnoline scaffold has proven to be a "privileged structure" in medicinal chemistry, with demonstrated potential across a vast range of diseases, including infections, cancer, inflammation, and neurological disorders. nih.govnih.govwisdomlib.org
Rational Design: Advanced computational tools provide unprecedented opportunities to rationally design next-generation cinnoline derivatives with improved potency, selectivity, and drug-like properties, thereby reducing late-stage failures. mdpi.comnih.gov
Green Chemistry: The development and adoption of sustainable and efficient synthetic methods, such as microwave and flow chemistry, offer the opportunity to produce these valuable compounds more economically and with less environmental impact. nih.govresearchgate.netucd.ie
Multi-Target Therapies: The cinnoline nucleus is an excellent starting point for developing multi-functional ligands to treat complex polygenic diseases, a frontier in modern drug discovery. researcher.life
Q & A
Q. Table 1: Analytical Method Validation Parameters for this compound
| Parameter | Specification | Reference Method |
|---|---|---|
| Linearity Range | 0.1–100 µg/mL (R² ≥0.99) | HPLC |
| Precision (RSD%) | Intra-day: ≤2%; Inter-day: ≤3% | ICH Q2(R1) |
| Recovery (%) | 95–105 (spiked plasma samples) | LC-MS/MS |
Q. Table 2: Key Stability Study Findings
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 40°C/75% RH, 14 days | <5% | None detected |
| 0.1N HCl, 24 hrs | 12% | Cinnolin-5-ol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
